1,6-Hexanediamine, N,N'-di-o-veratrylidene-
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Overview
Description
1,6-Hexanediamine, N,N’-di-o-veratrylidene- is an organic compound that belongs to the class of hexanediamines It is characterized by the presence of two veratrylidene groups attached to the nitrogen atoms of the hexanediamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,6-Hexanediamine, N,N’-di-o-veratrylidene- typically involves the reaction of 1,6-hexanediamine with veratraldehyde under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to facilitate the formation of the Schiff base. The reaction can be represented as follows:
1,6-Hexanediamine+2Veratraldehyde→1,6-Hexanediamine, N,N’-di-o-veratrylidene-+2H2O
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Catalysts and other additives may be used to enhance the reaction rate and selectivity.
Chemical Reactions Analysis
Types of Reactions
1,6-Hexanediamine, N,N’-di-o-veratrylidene- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the Schiff base back to the original amine and aldehyde.
Substitution: The veratrylidene groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield veratryl alcohol derivatives, while reduction may regenerate the original 1,6-hexanediamine and veratraldehyde.
Scientific Research Applications
1,6-Hexanediamine, N,N’-di-o-veratrylidene- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 1,6-Hexanediamine, N,N’-di-o-veratrylidene- involves its interaction with specific molecular targets. The Schiff base structure allows it to form reversible covalent bonds with nucleophilic sites in biological molecules. This interaction can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1,6-Hexanediamine, N,N’-dimethyl-
- 1,6-Hexanediamine, N,N’-dibenzyl-
- 1,6-Hexanediamine, N,N’-diethyl-
Uniqueness
1,6-Hexanediamine, N,N’-di-o-veratrylidene- is unique due to the presence of veratrylidene groups, which impart distinct chemical and physical properties
Properties
CAS No. |
74038-52-1 |
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Molecular Formula |
C22H24N2O4 |
Molecular Weight |
380.4 g/mol |
IUPAC Name |
1-(1,3-benzodioxol-4-yl)-N-[6-(1,3-benzodioxol-4-ylmethylideneamino)hexyl]methanimine |
InChI |
InChI=1S/C22H24N2O4/c1(3-11-23-13-17-7-5-9-19-21(17)27-15-25-19)2-4-12-24-14-18-8-6-10-20-22(18)28-16-26-20/h5-10,13-14H,1-4,11-12,15-16H2 |
InChI Key |
AWHQBULONRUHLH-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=CC=CC(=C2O1)C=NCCCCCCN=CC3=C4C(=CC=C3)OCO4 |
Origin of Product |
United States |
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